molecular formula C6H13NO2S B7868302 2-Methanesulfonylcyclopentan-1-amine CAS No. 1221723-17-6

2-Methanesulfonylcyclopentan-1-amine

Cat. No.: B7868302
CAS No.: 1221723-17-6
M. Wt: 163.24 g/mol
InChI Key: GKPNHSIGALZAJP-UHFFFAOYSA-N
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Description

2-Methanesulfonylcyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a methanesulfonyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclopentan-1-amine typically involves the nucleophilic substitution of a cyclopentane derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include nitroso derivatives, thiol compounds, and various substituted cyclopentane derivatives .

Scientific Research Applications

2-Methanesulfonylcyclopentan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

    Methanesulfonylcyclohexane: Similar structure but with a six-membered ring.

    Methanesulfonylbenzene: Aromatic analog with different reactivity.

    Cyclopentylamine: Lacks the methanesulfonyl group, leading to different chemical properties.

Uniqueness: 2-Methanesulfonylcyclopentan-1-amine is unique due to the presence of both a methanesulfonyl group and an amine group on a cyclopentane ring. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

2-methylsulfonylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-10(8,9)6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPNHSIGALZAJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298019
Record name 2-(Methylsulfonyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-17-6
Record name 2-(Methylsulfonyl)cyclopentanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221723-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfonyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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